AL 8810 methyl ester

Description

Properties

IUPAC Name |

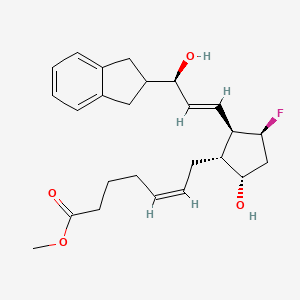

methyl (Z)-7-[(1R,2R,3S,5S)-2-[(E,3R)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33FO4/c1-30-25(29)11-5-3-2-4-10-21-20(22(26)16-24(21)28)12-13-23(27)19-14-17-8-6-7-9-18(17)15-19/h2,4,6-9,12-13,19-24,27-28H,3,5,10-11,14-16H2,1H3/b4-2-,13-12+/t20-,21-,22+,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUQUNXDCROKALM-ZOXVUOEWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC=CCC1C(CC(C1C=CC(C2CC3=CC=CC=C3C2)O)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CCC/C=C\C[C@H]1[C@H](C[C@@H]([C@@H]1/C=C/[C@@H](C2CC3=CC=CC=C3C2)O)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001347566 | |

| Record name | AL 8810 methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1176541-11-9 | |

| Record name | AL 8810 methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

AL-8810 Methyl Ester: A Technical Guide to its Mechanism of Action as a Selective FP Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

AL-8810 methyl ester is a potent and selective antagonist of the prostaglandin F2α (PGF2α) receptor, commonly known as the FP receptor. This technical guide delineates the core mechanism of action of AL-8810, summarizing its pharmacological properties, downstream signaling effects, and the experimental protocols used for its characterization. As a valuable pharmacological tool, AL-8810 has been instrumental in elucidating the physiological and pathological roles of the FP receptor, particularly in the context of intraocular pressure regulation.

Introduction

AL-8810 is a synthetic analog of prostaglandin F2α.[1][2][3] It is recognized for its selective antagonist effects at the FP receptor, a G-protein coupled receptor (GPCR) involved in a variety of physiological processes.[2][3] While potent and selective FP receptor agonists have been available for some time, AL-8810 was a significant development as a well-characterized, selective antagonist, providing a crucial tool for studying FP receptor-mediated responses.[1][3] This document provides an in-depth overview of its mechanism of action.

Core Mechanism of Action: FP Receptor Antagonism

The primary mechanism of action of AL-8810 is the competitive antagonism of the FP receptor.[1][3] Upon binding to the FP receptor, AL-8810 prevents the binding of the endogenous ligand PGF2α and other synthetic FP receptor agonists, thereby inhibiting the initiation of downstream signaling cascades.

Competitive Antagonism

Experimental evidence demonstrates that AL-8810 produces parallel dextral shifts of the concentration-response curves for potent FP receptor agonists, such as fluprostenol, without a significant reduction in the maximal response.[1] This is the hallmark of competitive antagonism, indicating that AL-8810 and the agonist bind to the same site on the FP receptor in a reversible manner.

Partial Agonist Activity

In addition to its antagonist properties, AL-8810 also exhibits weak partial agonist activity.[1][4] This means that while it can activate the FP receptor to a small degree, its maximal effect (Emax) is significantly lower than that of full agonists like cloprostenol.[1] This low intrinsic activity is a key feature of its pharmacological profile.

Quantitative Pharmacological Data

The antagonist and partial agonist properties of AL-8810 have been quantified in various in vitro cell-based assays. The following tables summarize the key pharmacological parameters.

| Parameter | Cell Line | Value | Reference |

| EC50 (Partial Agonist) | A7r5 rat thoracic aorta smooth muscle cells | 261 ± 44 nM | [1] |

| Swiss mouse 3T3 fibroblasts | 186 ± 63 nM | [1] | |

| Emax (Relative to Cloprostenol) | A7r5 cells | 19% | [1] |

| 3T3 fibroblasts | 23% | [1] |

Table 1: Partial Agonist Activity of AL-8810

| Parameter | Cell Line | Value | Reference |

| pA2 | A7r5 cells | 6.68 ± 0.23 | [1] |

| 3T3 cells | 6.34 ± 0.09 | [1] | |

| Ki (vs. Fluprostenol) | A7r5 cells | 426 ± 63 nM | [1] |

| A7r5 cells | 0.4 ± 0.1 µM | [5][6] | |

| Mouse 3T3 cells | 0.2 ± 0.06 µM | [5][6] |

Table 2: Antagonist Potency of AL-8810 at the FP Receptor

Selectivity Profile

A critical aspect of AL-8810's utility as a research tool is its high selectivity for the FP receptor. Studies have shown that even at concentrations up to 10 µM, AL-8810 does not significantly inhibit the functional responses of other prostanoid receptor subtypes, including TP, DP, EP2, and EP4.[1][7] Furthermore, it does not antagonize the phospholipase C-coupled V1-vasopressin receptor.[1]

Downstream Signaling Pathways

Inhibition of the Canonical Gq/PLC Pathway

The FP receptor primarily couples to the Gq alpha subunit of the heterotrimeric G protein. Agonist binding to the FP receptor activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium ([Ca2+]i), while DAG activates protein kinase C (PKC).[3] AL-8810 competitively antagonizes this entire cascade by preventing the initial activation of the FP receptor.

Caption: Canonical Gq/PLC signaling pathway of the FP receptor and its inhibition by AL-8810.

Biased Signaling: MAPK/ERK Activation

Interestingly, some evidence suggests that AL-8810 can act as a biased agonist, promoting the activation of the Mitogen-Activated Protein Kinase (MAPK) and Extracellular signal-Regulated Kinase (ERK1/2) pathway.[5][6] This activation may occur through a transactivation mechanism involving the Epidermal Growth Factor Receptor (EGFR). This highlights the complexity of GPCR signaling and suggests that AL-8810 can selectively engage certain downstream pathways while blocking others.

Caption: Proposed biased signaling pathway of AL-8810 leading to MAPK/ERK activation via EGFR transactivation.

Experimental Protocols

The characterization of AL-8810's mechanism of action relies on specific in vitro functional assays. Below are the detailed methodologies for two key experiments.

Phospholipase C (PLC) Activity Assay (Phosphatidylinositol Turnover)

This assay measures the end-product of PLC activation, the accumulation of inositol phosphates (IPs), to quantify FP receptor activation and antagonism.

Objective: To determine the agonist and antagonist potency of AL-8810 at the FP receptor.

Methodology:

-

Cell Culture: A7r5 or 3T3 cells are cultured to near confluence in appropriate growth media.

-

Radiolabeling: Cells are incubated overnight with myo-[3H]inositol to label the cellular phosphoinositide pools.

-

Pre-incubation: The cells are washed and pre-incubated with a LiCl-containing buffer (LiCl inhibits inositol monophosphatase, allowing IPs to accumulate). For antagonist studies, cells are pre-incubated with varying concentrations of AL-8810.

-

Stimulation: Cells are then stimulated with an FP receptor agonist (e.g., fluprostenol) for a defined period. To assess partial agonism, cells are treated with AL-8810 alone.

-

Extraction: The reaction is terminated by adding a cold acid solution (e.g., perchloric acid). The aqueous phase containing the [3H]inositol phosphates is collected.

-

Purification: The [3H]inositol phosphates are separated from free [3H]inositol using anion-exchange chromatography columns.

-

Quantification: The amount of [3H]inositol phosphates is determined by liquid scintillation counting.

-

Data Analysis: Data are analyzed to determine EC50, Emax, Ki, and pA2 values using appropriate pharmacological models (e.g., Schild analysis for competitive antagonism).

Caption: Workflow for determining FP receptor activity via a phospholipase C (PLC) assay.

Intracellular Calcium Mobilization Assay

This assay provides a real-time measurement of one of the key downstream effects of FP receptor activation.

Objective: To measure the ability of AL-8810 to inhibit agonist-induced increases in intracellular calcium.

Methodology:

-

Cell Culture: Cells endogenously or recombinantly expressing the FP receptor (e.g., HEK-293 cells) are plated in black-walled, clear-bottom microplates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Antagonist Addition: Varying concentrations of AL-8810 are added to the wells and incubated.

-

Agonist Injection and Measurement: An FP receptor agonist (e.g., PGF2α or bimatoprost) is injected into the wells, and the change in fluorescence intensity is measured immediately and over time using a fluorescence plate reader.

-

Data Analysis: The increase in fluorescence corresponds to the increase in intracellular calcium. The inhibitory effect of AL-8810 is quantified by measuring the reduction in the agonist-induced fluorescence signal.

Therapeutic and Research Applications

The primary application of AL-8810 is as a research tool to investigate the role of the FP receptor in various biological systems. Its ability to selectively block FP receptors has been crucial in studies of:

-

Intraocular Pressure (IOP) Regulation: AL-8810 has been used to demonstrate the role of the FP receptor in the IOP-lowering effects of prostaglandin analogs used to treat glaucoma.[8][9]

-

Neuroinflammation and Ischemic Brain Injury: Studies have utilized AL-8810 to explore the involvement of the FP receptor in neuroinflammatory processes and its potential as a therapeutic target in conditions like stroke and traumatic brain injury.[5]

Conclusion

AL-8810 methyl ester is a well-characterized, selective, and competitive antagonist of the prostaglandin F2α (FP) receptor, with weak partial agonist properties. It effectively blocks the canonical Gq/PLC signaling pathway, inhibiting the mobilization of intracellular calcium. Its high selectivity and established pharmacological profile make it an indispensable tool for researchers in pharmacology and drug development who are investigating the multifaceted roles of the FP receptor in health and disease.

References

- 1. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AL 8810 | CAS:246246-19-5 | Antagonist of prostaglandin F2α (FP) receptor. | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. app.selcukmedj.org [app.selcukmedj.org]

AL-8810 Methyl Ester: A Technical Guide to a Prostaglandin F2α Analog for Ocular Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL-8810 methyl ester is a pivotal pharmacological tool in the study of prostaglandin F2α (PGF2α) signaling, particularly within the context of ocular physiology and the development of glaucoma therapeutics. As an ester prodrug, AL-8810 methyl ester is designed for enhanced corneal penetration, after which it is hydrolyzed by endogenous esterases in ocular tissues to its active form, AL-8810.[1][2] This active metabolite is a potent and selective antagonist of the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor that plays a crucial role in regulating intraocular pressure (IOP).[3] This technical guide provides an in-depth overview of AL-8810 methyl ester and its active form, AL-8810, covering their mechanism of action, pharmacological data, relevant experimental protocols, and the signaling pathways they modulate.

Chemical and Physical Properties

| Property | AL-8810 Methyl Ester | AL-8810 |

| IUPAC Name | methyl (Z)-7-[(1R,2S,3R,5S)-3,5-dihydroxy-2-{(E,3R)-3-hydroxy-4-[m-(trifluoromethyl)phenoxy]but-1-en-1-yl}cyclopentyl]hept-5-enoate | (Z)-7-[(1R,2S,3R,5S)-3,5-dihydroxy-2-{(E,3R)-3-hydroxy-4-[m-(trifluoromethyl)phenoxy]but-1-en-1-yl}cyclopentyl]hept-5-enoic acid |

| Molecular Formula | C₂₅H₃₁F₃O₆ | C₂₄H₂₉F₃O₆ |

| Molecular Weight | 492.5 g/mol | 478.47 g/mol |

| CAS Number | Not readily available | 150414-72-3 |

| Appearance | Typically a solid or oil | Typically a solid or oil |

| Solubility | Soluble in organic solvents such as DMSO, ethanol, and dimethyl formamide. | Soluble in organic solvents such as DMSO, ethanol, and dimethyl formamide. |

Pharmacodynamics and Mechanism of Action

AL-8810 is a selective competitive antagonist at the FP receptor.[3] While it exhibits high affinity for the FP receptor, it possesses very low intrinsic efficacy, meaning it binds to the receptor but does not elicit a significant biological response on its own.[3] In fact, it is considered a partial agonist with a maximal effect that is only a small fraction of that produced by full FP receptor agonists like PGF2α or fluprostenol.[1][4]

The primary utility of AL-8810 lies in its ability to competitively inhibit the binding and action of potent FP receptor agonists. By occupying the receptor's binding site, AL-8810 prevents the conformational changes necessary for receptor activation and downstream signaling. This makes it an invaluable tool for elucidating the physiological and pathological roles of the PGF2α/FP receptor system.

Pharmacological Parameters of AL-8810

The following tables summarize the quantitative pharmacological data for AL-8810 from published literature. These values are crucial for designing and interpreting experiments.

Table 1: Antagonist Activity of AL-8810

| Parameter | Value | Cell Line/Tissue | Agonist Used | Assay Type | Reference |

| pA₂ | 6.68 ± 0.23 | A7r5 (rat aorta) | Fluprostenol | Phosphoinositide Turnover | [1] |

| pA₂ | 6.34 ± 0.09 | Swiss 3T3 | Fluprostenol | Phosphoinositide Turnover | [1] |

| Kᵢ (nM) | 426 ± 63 | A7r5 (rat aorta) | Fluprostenol | Phosphoinositide Turnover | [1] |

Table 2: Partial Agonist Activity of AL-8810

| Parameter | Value | Cell Line/Tissue | Full Agonist for Comparison | Assay Type | Reference |

| EC₅₀ (nM) | 261 ± 44 | A7r5 (rat aorta) | Cloprostenol | Phosphoinositide Turnover | [1] |

| EC₅₀ (nM) | 186 ± 63 | Swiss 3T3 | Cloprostenol | Phosphoinositide Turnover | [1] |

| Eₘₐₓ (%) | 19 | A7r5 (rat aorta) | Cloprostenol | Phosphoinositide Turnover | [1] |

| Eₘₐₓ (%) | 23 | Swiss 3T3 | Cloprostenol | Phosphoinositide Turnover | [1] |

Pharmacokinetics and Metabolism

AL-8810 methyl ester is a prodrug designed to improve the ocular bioavailability of the active compound, AL-8810. The esterification of the carboxylic acid group increases the lipophilicity of the molecule, facilitating its penetration through the cornea.[5][6]

Signaling Pathways

The FP receptor is a Gq-protein coupled receptor. Activation of the FP receptor by an agonist like PGF2α initiates a well-defined signaling cascade that is antagonized by AL-8810.

PGF2α/FP Receptor Signaling Pathway

Caption: PGF2α/FP receptor signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacology of AL-8810 and its methyl ester.

Phosphoinositide Turnover Assay

This assay measures the accumulation of inositol phosphates (IPs), a downstream product of PLC activation, and is a direct functional readout of FP receptor activation.

1. Cell Culture and Labeling:

-

Culture cells expressing the FP receptor (e.g., A7r5, Swiss 3T3, or hTM cells) in appropriate growth medium.

-

Seed cells in 24-well plates and grow to near confluency.

-

Wash cells with inositol-free medium and then incubate with inositol-free medium containing [³H]myo-inositol (e.g., 1 µCi/mL) for 24-48 hours to label the cellular phosphoinositide pools.

2. Antagonist/Agonist Treatment:

-

Wash the labeled cells with a suitable assay buffer (e.g., HEPES-buffered saline).

-

Pre-incubate the cells with various concentrations of AL-8810 (or vehicle control) for 15-30 minutes at 37°C.

-

Add a fixed concentration of an FP receptor agonist (e.g., fluprostenol at its EC₈₀ concentration) to the wells and incubate for an additional 30-60 minutes at 37°C.

3. Extraction of Inositol Phosphates:

-

Terminate the incubation by aspirating the medium and adding ice-cold 0.5 M trichloroacetic acid (TCA).

-

Incubate on ice for 30 minutes to precipitate proteins and other macromolecules.

-

Collect the TCA-soluble fraction containing the [³H]inositol phosphates.

4. Separation and Quantification of Inositol Phosphates:

-

Neutralize the samples with a suitable buffer (e.g., Tris base).

-

Apply the samples to anion-exchange chromatography columns (e.g., Dowex AG1-X8).

-

Wash the columns to remove free [³H]inositol.

-

Elute the total [³H]inositol phosphates with a high-salt buffer (e.g., 1 M ammonium formate / 0.1 M formic acid).

-

Quantify the radioactivity in the eluate using liquid scintillation counting.

5. Data Analysis:

-

Plot the amount of [³H]inositol phosphates generated against the concentration of the agonist.

-

In the presence of different concentrations of AL-8810, the agonist dose-response curve will shift to the right.

-

A Schild plot analysis can be performed to determine the pA₂ value of AL-8810.

Intracellular Calcium Mobilization Assay (FLIPR Assay)

This high-throughput assay measures the transient increase in intracellular calcium concentration following FP receptor activation.

1. Cell Culture:

-

Seed cells expressing the FP receptor (e.g., HEK293 cells stably expressing the FP receptor) in black-walled, clear-bottom 96- or 384-well plates and grow overnight.

2. Dye Loading:

-

Prepare a calcium-sensitive fluorescent dye loading solution (e.g., Fluo-4 AM or a commercial kit like FLIPR Calcium Assay Kit) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Probenecid may be included to prevent dye leakage.

-

Remove the growth medium from the cells and add the dye loading solution.

-

Incubate the plate for 1 hour at 37°C, followed by a 15-30 minute incubation at room temperature in the dark.

3. Assay on a FLIPR Instrument:

-

Place the cell plate and a compound plate (containing various concentrations of AL-8810 and a fixed concentration of an FP agonist) into the FLIPR instrument.

-

The instrument will first measure the baseline fluorescence.

-

The instrument's integrated pipettor will then add the antagonist (AL-8810) or vehicle to the cell plate, and after a short pre-incubation, will add the agonist.

-

Fluorescence is monitored in real-time to measure the change in intracellular calcium concentration.

4. Data Analysis:

-

The change in fluorescence intensity over time is recorded.

-

The peak fluorescence response is typically used for analysis.

-

The antagonist effect of AL-8810 is determined by its ability to reduce the agonist-induced calcium signal.

-

IC₅₀ values for AL-8810 can be calculated by plotting the agonist response against the concentration of AL-8810.

Experimental Workflow for Screening FP Receptor Antagonists

Caption: A typical workflow for identifying and characterizing FP receptor antagonists.

Conclusion

AL-8810 methyl ester, through its active metabolite AL-8810, serves as a highly selective and potent antagonist of the prostaglandin F2α receptor. Its utility in elucidating the role of the PGF2α/FP receptor signaling pathway in various physiological and pathological processes, particularly in the regulation of intraocular pressure, is well-established. This technical guide provides a comprehensive overview of its pharmacology, mechanism of action, and key experimental methodologies to aid researchers and drug development professionals in their investigations. The provided data and protocols offer a solid foundation for the design and execution of studies aimed at further understanding FP receptor function and developing novel therapeutics for conditions such as glaucoma.

References

- 1. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Ocular metabolism and distribution of drugs in the rabbit eye: Quantitative assessment after intracameral and intravitreal administrations - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Antagonistic Activity of AL-8810 Methyl Ester at the Prostaglandin FP Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL-8810 is a fluorinated analog of prostaglandin F2α (PGF2α) that has emerged as a critical pharmacological tool for investigating the physiological and pathological roles of the prostaglandin F (FP) receptor.[1][2][3] This technical guide provides an in-depth overview of the FP receptor antagonist activity of AL-8810 methyl ester, its selectivity profile, and the experimental methodologies used to characterize its interaction with the FP receptor. The information presented herein is intended to support researchers and drug development professionals in utilizing AL-8810 as a selective antagonist to elucidate FP receptor-mediated signaling and its implications in various biological systems.

Pharmacological Profile of AL-8810

AL-8810 is characterized as a competitive antagonist at the FP receptor.[1] It also exhibits weak partial agonist activity, a crucial factor to consider in experimental design.[1][2]

Quantitative Antagonist and Partial Agonist Activity

The antagonist potency of AL-8810 is typically quantified by its pA2 and Ki values, while its partial agonist activity is defined by its EC50 and Emax values. A summary of these quantitative parameters for AL-8810 is presented in Table 1.

| Parameter | Cell Line | Value | Reference |

| pA2 | A7r5 rat thoracic aorta smooth muscle cells | 6.68 ± 0.23 | [1] |

| Swiss mouse 3T3 fibroblasts | 6.34 ± 0.09 | [1] | |

| Ki | A7r5 cells | 426 ± 63 nM | [1] |

| A7r5 cells | 0.4 ± 0.1 µM | [4][5] | |

| 3T3 cells | 0.2 ± 0.06 µM | [4][5] | |

| EC50 (Partial Agonist) | A7r5 cells | 261 ± 44 nM | [1] |

| 3T3 fibroblasts | 186 ± 63 nM | [1] | |

| Emax (Partial Agonist, relative to cloprostenol) | A7r5 cells | 19% | [1] |

| 3T3 fibroblasts | 23% | [1] |

Table 1: Quantitative Pharmacological Data for AL-8810

Receptor Selectivity

A key attribute of AL-8810 is its high selectivity for the FP receptor over other prostanoid receptor subtypes. This selectivity is essential for dissecting the specific roles of the FP receptor in complex biological systems.

| Receptor Subtype | Activity of AL-8810 (at 10 µM) | Reference |

| TP (Thromboxane) | No significant inhibition | [1] |

| DP (Prostaglandin D2) | No significant inhibition | [1] |

| EP2 (Prostaglandin E2) | No significant inhibition | [1] |

| EP4 (Prostaglandin E2) | No significant inhibition | [1] |

| V1-vasopressin | No antagonism | [1] |

Table 2: Selectivity Profile of AL-8810

FP Receptor Signaling Pathway

The prostaglandin FP receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq proteins.[6][7][8] Activation of the FP receptor by its endogenous ligand, PGF2α, initiates a well-defined signaling cascade that leads to an increase in intracellular calcium concentration.

References

- 1. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Prostaglandin F2 alpha receptor is coupled to Gq in cDNA-transfected Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ligand-induced activation and G protein coupling of prostaglandin F2α receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]

AL-8810 Methyl Ester: A Technical Guide to a Selective Prostaglandin F2α Receptor Antagonist

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

AL-8810 is a pivotal pharmacological tool in the study of prostanoid signaling, recognized as a potent and selective antagonist of the prostaglandin F2α (PGF2α) receptor, also known as the FP receptor. This technical guide provides an in-depth overview of the discovery, history, and mechanism of action of AL-8810, with a focus on its methyl ester form. It includes a compilation of its pharmacological data, detailed experimental protocols for its characterization, and visual representations of its role in cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers utilizing AL-8810 in their investigations.

Discovery and History

AL-8810, chemically known as (5Z, 13E)-(9S, 11S,15R)-9,15-dihydroxy-11-fluoro-15-(2-indanyl)-16,17,18,19, 20-pentanor-5,13-prostadienoic acid, was first described as a novel and selective FP receptor antagonist in a seminal 1999 publication by Griffin et al.[1]. Its discovery was a significant advancement in the field of prostanoid research, as it provided a much-needed pharmacological tool to selectively probe the function of the FP receptor. Prior to the discovery of AL-8810, the lack of potent and selective FP receptor antagonists had been a considerable obstacle in elucidating the specific physiological and pathophysiological roles of PGF2α.

The development of AL-8810 emerged from research aimed at creating prostaglandin analogs with unique pharmacological profiles. It was identified as a compound with low intrinsic efficacy at the FP receptor, meaning it binds to the receptor but produces a very weak response compared to a full agonist. This characteristic is the hallmark of a competitive antagonist, as it can block the binding and subsequent action of endogenous agonists like PGF2α.

The "methyl ester" designation refers to the esterification of the carboxylic acid group of AL-8810. While much of the literature refers to the activity of the free acid (AL-8810), the methyl ester is often used in cell-based assays. This is because the ester form is more lipophilic, which can enhance its ability to cross cell membranes. Inside the cell, ubiquitous esterase enzymes are thought to hydrolyze the methyl ester back to the active carboxylic acid form, AL-8810.

Mechanism of Action

AL-8810 functions as a selective and competitive antagonist of the prostaglandin F2α (FP) receptor. The FP receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand PGF2α, primarily couples to the Gq family of G proteins.[2][3] This initiates a signaling cascade involving the activation of phospholipase C (PLC).

Activated PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to a variety of cellular responses, including smooth muscle contraction, cell proliferation, and inflammatory processes.

AL-8810 exerts its antagonistic effect by binding to the FP receptor and preventing the binding of PGF2α and other FP receptor agonists. This blockade inhibits the Gq/PLC signaling pathway, thereby preventing the downstream release of intracellular calcium and other subsequent cellular events. Studies have shown that AL-8810 produces parallel dextral shifts in the concentration-response curves of FP receptor agonists without significantly suppressing the maximal response, which is characteristic of competitive antagonism.[1]

Pharmacological Data

The pharmacological profile of AL-8810 has been characterized in various in vitro systems. The following table summarizes key quantitative data from the literature.

| Parameter | Value | Cell Line/System | Agonist | Reference |

| EC50 (Agonist Potency) | 261 ± 44 nM | A7r5 rat thoracic aorta smooth muscle cells | - | [1] |

| 186 ± 63 nM | Swiss mouse 3T3 fibroblasts | - | [1] | |

| Emax (Intrinsic Activity) | 19% (relative to cloprostenol) | A7r5 cells | - | [1] |

| 23% (relative to cloprostenol) | 3T3 fibroblasts | - | [1] | |

| pA2 (Antagonist Affinity) | 6.68 ± 0.23 | A7r5 cells | Fluprostenol | [1] |

| 6.34 ± 0.09 | 3T3 cells | Fluprostenol | [1] | |

| Ki (Inhibition Constant) | 426 ± 63 nM | A7r5 cells | Fluprostenol (100 nM) | [1] |

Note: The EC50 and Emax values reflect the weak partial agonist activity of AL-8810. The pA2 and Ki values are robust indicators of its antagonist potency.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of AL-8810 methyl ester.

FP Receptor Binding Assay (Competitive Radioligand Binding)

This protocol is a generalized method to determine the binding affinity of AL-8810 for the FP receptor.

Objective: To determine the inhibitory constant (Ki) of AL-8810 for the FP receptor by measuring its ability to displace a radiolabeled FP receptor agonist.

Materials:

-

Cell membranes expressing the FP receptor (e.g., from HEK293 cells transfected with the human FP receptor).

-

Radiolabeled FP receptor agonist (e.g., [3H]-PGF2α).

-

AL-8810 methyl ester.

-

Unlabeled PGF2α (for determining non-specific binding).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash Buffer: Ice-cold Assay Buffer.

-

Glass fiber filters.

-

Scintillation cocktail and scintillation counter.

-

96-well plates.

Procedure:

-

Compound Preparation: Prepare serial dilutions of AL-8810 methyl ester in Assay Buffer. Also, prepare a high concentration of unlabeled PGF2α (e.g., 10 µM) for determining non-specific binding.

-

Assay Setup: In a 96-well plate, add the following to triplicate wells:

-

Total Binding: 50 µL Assay Buffer, 50 µL [3H]-PGF2α (at a concentration near its Kd), and 100 µL of cell membrane suspension.

-

Non-specific Binding (NSB): 50 µL unlabeled PGF2α, 50 µL [3H]-PGF2α, and 100 µL of cell membrane suspension.

-

Competition Binding: 50 µL of each AL-8810 dilution, 50 µL [3H]-PGF2α, and 100 µL of cell membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the AL-8810 concentration.

-

Determine the IC50 value (the concentration of AL-8810 that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Phospholipase C (PLC) Functional Assay

This protocol measures the ability of AL-8810 to antagonize FP receptor-mediated activation of phospholipase C.

Objective: To determine the functional antagonist potency of AL-8810 by measuring its ability to inhibit agonist-stimulated inositol phosphate (IP) production.

Materials:

-

Cells expressing the FP receptor (e.g., A7r5 or Swiss 3T3 cells).

-

AL-8810 methyl ester.

-

An FP receptor agonist (e.g., fluprostenol or PGF2α).

-

Cell culture medium.

-

Labeling Medium: Inositol-free medium containing [3H]-myo-inositol.

-

Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM LiCl.

-

Stop Solution: Ice-cold 0.5 M trichloroacetic acid (TCA).

-

Dowex AG1-X8 resin (formate form).

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Cell Culture and Labeling:

-

Plate cells in 24-well plates and grow to near confluency.

-

Wash the cells with inositol-free medium.

-

Incubate the cells with Labeling Medium for 18-24 hours to allow for the incorporation of [3H]-myo-inositol into cellular phosphoinositides.

-

-

Antagonist Pre-incubation:

-

Wash the labeled cells with Stimulation Buffer.

-

Pre-incubate the cells with various concentrations of AL-8810 methyl ester in Stimulation Buffer for 15-30 minutes.

-

-

Agonist Stimulation:

-

Add the FP receptor agonist (at a concentration that gives a submaximal response, e.g., EC80) to the wells containing AL-8810 and incubate for 30-60 minutes.

-

Include control wells with no agonist (basal) and agonist alone (maximal stimulation).

-

-

Termination and Extraction:

-

Terminate the reaction by aspirating the medium and adding ice-cold TCA.

-

Incubate on ice for 30 minutes to precipitate macromolecules.

-

Collect the TCA-soluble fraction (containing the inositol phosphates).

-

-

Isolation of Inositol Phosphates:

-

Apply the TCA-soluble fraction to Dowex resin columns.

-

Wash the columns with water to remove free [3H]-myo-inositol.

-

Elute the total inositol phosphates with a high salt buffer (e.g., 1 M ammonium formate/0.1 M formic acid).

-

-

Quantification:

-

Add the eluate to scintillation cocktail and count the radioactivity.

-

-

Data Analysis:

-

Plot the amount of [3H]-inositol phosphates produced against the logarithm of the AL-8810 concentration.

-

Determine the IC50 value for the inhibition of agonist-stimulated IP production.

-

This data can be used to construct a Schild plot to determine the pA2 value, a measure of antagonist affinity.

-

Synthesis Overview

A detailed, step-by-step synthesis protocol for AL-8810 methyl ester is not publicly available, as is common for proprietary research compounds. However, its structure as a prostaglandin F2α analog indicates that its synthesis would involve multi-step organic chemistry strategies commonly employed for the synthesis of prostanoids.

These syntheses typically involve:

-

Corey Lactone Approach: A widely used strategy that starts from a common bicyclic lactone intermediate (the Corey lactone) to build the cyclopentane ring with the correct stereochemistry.

-

Side-Chain Introduction: The two side chains (the alpha- and omega-chains) are then introduced sequentially using reactions such as Wittig reactions, Horner-Wadsworth-Emmons reactions, and organometallic additions.

-

Fluorination: The introduction of the fluorine atom at the C-11 position would require a specific fluorinating agent at an appropriate stage of the synthesis.

-

Esterification: The final step to produce the methyl ester would involve a standard esterification reaction of the carboxylic acid, for example, using methanol in the presence of an acid catalyst.

The synthesis of complex prostaglandin analogs like AL-8810 requires precise control of stereochemistry at multiple chiral centers.

Visualizations

Signaling Pathway of the FP Receptor and Inhibition by AL-8810

Caption: PGF2α activates the FP receptor, leading to a Gq-mediated signaling cascade. AL-8810 competitively antagonizes this pathway.

Experimental Workflow for Characterizing AL-8810

Caption: A typical experimental workflow for the pharmacological characterization of AL-8810 as an FP receptor antagonist.

References

The Role of AL 8810 Methyl Ester in Ophthalmology Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL 8810 methyl ester is a pivotal pharmacological tool in ophthalmology research, primarily utilized for its selective antagonist effects at the prostaglandin F2α (FP) receptor. As a lipid-soluble esterified prodrug of AL 8810, it mirrors the formulation strategy of widely used anti-glaucoma medications like latanoprost, facilitating its passage through ocular tissues.[1] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in elucidating the role of the FP receptor in ocular physiology and pathology, particularly in the context of glaucoma.

Core Mechanism of Action

AL 8810 is a potent and selective antagonist of the PGF2α receptor (FP receptor).[1] In ocular tissues, the FP receptor is a key mediator of intraocular pressure (IOP) reduction. Agonists of the FP receptor, such as latanoprost and travoprost, are first-line treatments for glaucoma, a condition often characterized by elevated IOP.[2] They primarily function by increasing uveoscleral outflow of aqueous humor.

The FP receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, couples to Gq protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium ([Ca2+]i).[3] AL 8810 competitively antagonizes this pathway by binding to the FP receptor without initiating this downstream signaling, thereby blocking the effects of FP receptor agonists.

Quantitative Data Summary

The following tables summarize the key pharmacological parameters of AL 8810, the parent compound of this compound. This data is crucial for designing and interpreting experiments in ophthalmology research.

| Parameter | Cell Line | Value | Reference |

| EC50 (Agonist Potency) | A7r5 rat thoracic aorta smooth muscle cells | 261 ± 44 nM | [1] |

| Swiss mouse 3T3 fibroblasts | 186 ± 63 nM | [1] | |

| Emax (Relative to cloprostenol) | A7r5 cells | 19% | [1] |

| 3T3 fibroblasts | 23% | [1] | |

| pA2 (Antagonist Potency) | A7r5 cells | 6.68 ± 0.23 | [1] |

| 3T3 cells | 6.34 ± 0.09 | [1] | |

| Schild Slope | A7r5 and 3T3 cells | 0.80 - 0.92 | [1] |

| Ki (vs. 100 nM fluprostenol) | A7r5 cells | 426 ± 63 nM | [1] |

Table 1: In Vitro Pharmacological Data for AL 8810

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental processes involving AL 8810, the following diagrams are provided.

Caption: FP Receptor Signaling Pathway and AL 8810 Antagonism.

References

AL-8810 Methyl Ester: An In-Depth Technical Guide for Intraocular Pressure Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL-8810 methyl ester is a valuable pharmacological tool for researchers investigating intraocular pressure (IOP) and the mechanisms of glaucoma. As a potent and selective antagonist of the prostaglandin F2α (FP) receptor, with weak partial agonist properties, it allows for the elucidation of the role of the FP receptor in aqueous humor dynamics. This technical guide provides a comprehensive overview of AL-8810's pharmacology, detailed experimental protocols for its use in IOP studies, and a summary of relevant quantitative data.

Core Pharmacology of AL-8810

AL-8810 is a PGF2α analogue that acts as a competitive antagonist at the FP receptor. It exhibits weak partial agonist activity, meaning it can elicit a submaximal response on its own, but its primary utility in research is to block the effects of more potent FP receptor agonists, such as latanoprost and travoprost, which are common first-line treatments for glaucoma. This antagonistic action is crucial for studying the specific contribution of the FP receptor to the IOP-lowering effects of these drugs.

Quantitative Pharmacological Data

The following table summarizes the key in vitro pharmacological parameters of AL-8810.

| Parameter | Cell Line | Value | Reference |

| Partial Agonist Activity | |||

| EC₅₀ | A7r5 rat thoracic aorta smooth muscle cells | 261 ± 44 nM | [1] |

| Eₘₐₓ (relative to cloprostenol) | A7r5 rat thoracic aorta smooth muscle cells | 19% | [1] |

| EC₅₀ | Swiss mouse 3T3 fibroblasts | 186 ± 63 nM | [1] |

| Eₘₐₓ (relative to cloprostenol) | Swiss mouse 3T3 fibroblasts | 23% | [1] |

| Antagonist Activity | |||

| pA₂ | A7r5 cells (against fluprostenol) | 6.68 ± 0.23 | [1] |

| pA₂ | 3T3 cells (against fluprostenol) | 6.34 ± 0.09 | [1] |

| Kᵢ | A7r5 cells (against 100 nM fluprostenol) | 426 ± 63 nM | [1] |

Mechanism of Action in Intraocular Pressure Regulation

Prostaglandin F2α analogues lower IOP primarily by increasing the uveoscleral outflow of aqueous humor. This is achieved through the activation of FP receptors located in the ciliary muscle. The binding of an FP receptor agonist initiates a signaling cascade that leads to the remodeling of the extracellular matrix within the ciliary muscle, reducing hydraulic resistance and facilitating aqueous humor drainage.

FP Receptor Signaling Pathway

Activation of the Gq-protein coupled FP receptor by an agonist like PGF2α or its analogues leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These events ultimately lead to the expression of genes involved in extracellular matrix remodeling, such as matrix metalloproteinases (MMPs).

Experimental Protocols for Studying AL-8810 and Intraocular Pressure

In Vivo Study of AL-8810 in a Mouse Model

This protocol is adapted from a study investigating the role of the FP receptor in IOP reduction in mice.

Objective: To determine the effect of topical AL-8810 methyl ester on intraocular pressure, both alone and in combination with an FP receptor agonist.

Animal Model: C57BL/6J wild-type mice.

Materials:

-

AL-8810 methyl ester

-

Latanoprost Free Acid (LFA) or other FP receptor agonist

-

Vehicle solution (e.g., saline or a buffered solution with a solubilizing agent)

-

Rebound tonometer (e.g., TonoLab)

-

Micropipette for topical administration

Procedure:

-

Animal Acclimatization: Acclimate mice to the experimental conditions and handling for several days prior to the study.

-

Baseline IOP Measurement: Measure baseline IOP in both eyes of each mouse using a rebound tonometer. Multiple readings should be taken and averaged for each eye.

-

Topical Administration:

-

AL-8810 alone: Topically administer a single drop (e.g., 1-5 µL) of AL-8810 solution (e.g., 10 mM) to one eye. The contralateral eye receives the vehicle as a control.

-

Co-administration: To test the antagonistic effect, pre-treat the eye with AL-8810 solution 30-60 minutes before administering the FP receptor agonist (e.g., Latanoprost Free Acid, 10⁻⁴ M). The contralateral eye can be treated with the FP agonist and the vehicle for AL-8810.

-

-

IOP Monitoring: Measure IOP at various time points post-administration (e.g., 1, 2, 4, 6, and 24 hours) to determine the time course of the effect.

-

Data Analysis: Calculate the change in IOP from baseline for each eye and compare the treated and control groups using appropriate statistical methods (e.g., t-test or ANOVA).

General Protocol for Topical Ocular Drug Administration in Rabbits

Rabbits are a commonly used model for ophthalmic drug studies.

Procedure:

-

Animal Restraint: Gently restrain the rabbit.

-

Dose Administration: Instill a precise volume (typically 25-50 µL) of the test solution into the lower conjunctival cul-de-sac.

-

Blink Prevention: Hold the eyelids gently closed for a few seconds to prevent immediate washout of the drug.

-

Observation: Monitor the animal for any signs of ocular irritation.

Quantitative Data from In Vivo Studies

The following table presents data from a study in C57BL/6J mice, demonstrating the effect of AL-8810 on IOP.

| Treatment Group | Animal Model | Dose/Concentration | Maximum IOP Reduction (mmHg) | Time to Maximum Effect (hours) | Reference |

| AL-8810 alone | C57BL/6J Mice | 10 mM | Minimal effect | N/A | |

| Latanoprost Free Acid (LFA) | C57BL/6J Mice | 10⁻⁴ M | ~1.5 mmHg | 4-5 days (peak of repeated dosing) | |

| LFA + AL-8810 | C57BL/6J Mice | 10⁻⁴ M LFA + 10 mM AL-8810 | No significant reduction | N/A |

Note: The study cited used a repeated dosing regimen, and the maximal effect was observed over several days. The data here is simplified to illustrate the antagonistic effect of AL-8810.

Formulation Considerations

For topical ophthalmic administration, AL-8810 methyl ester needs to be formulated in a vehicle that ensures its solubility, stability, and ocular bioavailability. Prostaglandin analogues are often lipophilic and may require solubilizing agents. Common components of ophthalmic formulations include:

-

Vehicle: Sterile water or saline.

-

Solubilizing agents: Surfactants like polysorbate 80 or cyclodextrins.

-

Viscosity-enhancing agents: To increase residence time on the ocular surface (e.g., hydroxypropyl methylcellulose).

-

Buffers: To maintain a physiological pH (e.g., phosphate or citrate buffers).

-

Tonicity-adjusting agents: To ensure the formulation is isotonic with tears (e.g., sodium chloride).

It is crucial to ensure the final formulation is sterile and free of particulate matter.

Logical Relationship of AL-8810's Mechanism of Action

Conclusion

AL-8810 methyl ester is an indispensable tool for dissecting the role of the FP receptor in intraocular pressure regulation. Its selective antagonist properties allow researchers to confirm the FP receptor-mediated effects of various ocular hypotensive agents. The experimental protocols and data presented in this guide provide a solid foundation for designing and interpreting studies aimed at furthering our understanding of glaucoma pathophysiology and developing novel therapeutic strategies. Proper formulation and careful execution of in vivo experiments are paramount to obtaining reliable and reproducible results.

References

An In-depth Technical Guide to AL 8810 Methyl Ester: Chemical Structure, Properties, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL 8810 methyl ester is a synthetic compound of significant interest in pharmacological research, particularly in studies related to the prostaglandin F2α (FP) receptor. It is the methyl ester prodrug of AL 8810, a potent and selective antagonist of the FP receptor.[1][2] This lipid-soluble ester form enhances its ability to permeate cell membranes, where it is likely hydrolyzed by intracellular esterases to release the active antagonist, AL 8810. This guide provides a comprehensive overview of the chemical structure and properties of this compound, along with detailed experimental protocols relevant to its study.

Chemical Structure and Properties

This compound is a complex organic molecule with the systematic IUPAC name methyl (Z)-7-[(1R,2R,3S,5S)-2-[(E,3R)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoate. Its structure features a cyclopentane ring, characteristic of prostaglandins, with two hydroxyl groups, a fluorine atom, and two aliphatic side chains. One chain terminates in a methyl ester group, and the other contains a hydroxylated indanyl moiety.

Table 1: Chemical Identifiers and Descriptors

| Identifier/Descriptor | Value |

| IUPAC Name | methyl (Z)-7-[(1R,2R,3S,5S)-2-[(E,3R)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoate |

| CAS Number | 1176541-11-9[3] |

| Molecular Formula | C25H33FO4[3] |

| SMILES | COC(=O)CCC/C=C\C[C@H]1--INVALID-LINK--O)F">C@HO |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 416.5 g/mol |

| Appearance | Crystalline solid[1] |

| Purity | ≥98%[1] |

| Solubility | Ethanol: ~50 mg/mL, DMSO: ~25 mg/mL, Dimethylformamide (DMF): ~30 mg/mL[1] |

| Storage | Store at -20°C[1] |

| Stability | ≥ 4 years at -20°C[1] |

Mechanism of Action

This compound acts as a prodrug, delivering the active compound AL 8810 to its site of action. AL 8810 is a selective antagonist of the prostaglandin F2α (FP) receptor.[1][2] The FP receptor is a G-protein coupled receptor that, upon activation by its endogenous ligand prostaglandin F2α (PGF2α), typically stimulates the Gq/11 pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

AL 8810 competitively inhibits the binding of PGF2α and other FP receptor agonists, thereby blocking this signaling cascade.[4] This makes AL 8810 and its methyl ester derivative valuable tools for investigating the physiological and pathological roles of the FP receptor.

Experimental Protocols

Given that the pharmacology of this compound has not been extensively published, the following protocols are based on established methods for its active form, AL 8810, and other prostaglandin analogs.

In Vitro FP Receptor Binding Assay

This protocol determines the binding affinity of this compound (or its hydrolysate, AL 8810) to the FP receptor.

-

Cell Culture: Use a cell line stably expressing the human FP receptor (e.g., HEK293-FP cells). Culture cells in appropriate media until they reach confluency.

-

Membrane Preparation: Harvest the cells, homogenize them in a lysis buffer, and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in a binding buffer.

-

Competitive Binding Assay:

-

In a 96-well plate, add a constant concentration of a radiolabeled FP receptor agonist (e.g., [3H]-PGF2α).

-

Add increasing concentrations of unlabeled this compound or AL 8810.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate at room temperature for a specified time (e.g., 2 hours).

-

Terminate the reaction by rapid filtration through a glass fiber filter, and wash to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Phosphoinositide Turnover Assay (PLC Activation)

This assay measures the functional consequence of FP receptor activation (or inhibition) by quantifying the production of inositol phosphates.

-

Cell Culture and Labeling: Culture FP receptor-expressing cells (e.g., A7r5 rat aortic smooth muscle cells) in a 24-well plate. Label the cells by incubating them overnight with myo-[3H]-inositol in an inositol-free medium.

-

Assay Procedure:

-

Wash the cells to remove excess radiolabel.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., LiCl) to allow for the accumulation of inositol phosphates.

-

For antagonist studies, pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with a known FP receptor agonist (e.g., fluprostenol).

-

Lyse the cells and separate the inositol phosphates from free inositol using anion-exchange chromatography.

-

Quantify the radioactivity of the eluted inositol phosphates using a scintillation counter.

-

-

Data Analysis: Determine the EC50 of the agonist in the absence and presence of the antagonist. A competitive antagonist like AL 8810 will cause a parallel rightward shift of the agonist dose-response curve. The pA2 value, a measure of antagonist potency, can be determined from a Schild plot.

Conclusion

This compound is a valuable pharmacological tool for the investigation of FP receptor signaling. Its nature as a prodrug allows for efficient delivery of the active antagonist, AL 8810, into cells. The provided information on its chemical structure, properties, and detailed experimental protocols serves as a comprehensive resource for researchers in drug discovery and development. The methodologies outlined, based on established practices for prostaglandin analogs, will enable the robust characterization of its antagonistic effects and its utility in elucidating the roles of the FP receptor in various physiological and disease states.

References

Methodological & Application

Application Notes and Protocols for AL 8810 Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL 8810 methyl ester is a potent and selective antagonist of the Prostaglandin F2α (FP) receptor. It is a valuable pharmacological tool for investigating FP receptor-mediated physiological and pathological processes. While primarily classified as an antagonist, AL 8810 also exhibits weak partial agonist activity. This document provides detailed protocols for the in vitro and in vivo application of this compound, along with a summary of its pharmacological properties and signaling pathways.

Physicochemical Properties

| Property | Value |

| Chemical Name | (5Z,13E)-(9S,11S,15R)-9,15-dihydroxy-11-fluoro-15-(2-indanyl)-16,17,18,19,20-pentanor-5,13-prostadienoic acid methyl ester |

| Molecular Formula | C29H39FO5 |

| Molecular Weight | 486.6 g/mol |

| Appearance | A solution in methyl acetate |

| Storage | Store at -20°C |

Pharmacological Data

AL 8810 is a competitive antagonist at the FP receptor and has been characterized in various cell lines.[1]

Table 1: In Vitro Pharmacological Profile of AL 8810 [1]

| Parameter | Cell Line | Value | Agonist Used |

| EC50 (Agonist activity) | A7r5 rat thoracic aorta smooth muscle cells | 261 ± 44 nM | - |

| Emax (relative to cloprostenol) | A7r5 rat thoracic aorta smooth muscle cells | 19% | - |

| EC50 (Agonist activity) | Swiss mouse 3T3 fibroblasts | 186 ± 63 nM | - |

| Emax (relative to cloprostenol) | Swiss mouse 3T3 fibroblasts | 23% | - |

| pA2 (Antagonist activity) | A7r5 rat thoracic aorta smooth muscle cells | 6.68 ± 0.23 | Fluprostenol |

| Ki (Antagonist activity) | A7r5 rat thoracic aorta smooth muscle cells | 426 ± 63 nM | Fluprostenol |

| pA2 (Antagonist activity) | Swiss mouse 3T3 fibroblasts | 6.34 ± 0.09 | Fluprostenol |

-

Selectivity: At a concentration of 10 µM, AL 8810 does not significantly inhibit the functional responses of TP, DP, EP2, or EP4 prostaglandin receptor subtypes.[1]

Signaling Pathways

AL 8810 exhibits biased agonism. While it antagonizes the canonical Gq/11-PLC-IP3-Ca2+ signaling pathway activated by PGF2α, it independently activates the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically ERK1/2, through a mechanism involving Epidermal Growth Factor Receptor (EGFR) transactivation.

Figure 1. Antagonism of the canonical Gq/11 signaling pathway by AL 8810.

Figure 2. AL 8810-mediated activation of the MAPK/ERK pathway via EGFR transactivation.

Experimental Protocols

In Vitro Assays

1. Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of AL 8810 for the FP receptor.

Figure 3. Workflow for a competitive radioligand binding assay.

Materials:

-

Cell membranes expressing the FP receptor (e.g., from A7r5 or 3T3 cells)

-

Radiolabeled FP agonist (e.g., [³H]-PGF2α)

-

This compound

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Wash buffer (ice-cold binding buffer)

-

Glass fiber filters

-

Scintillation fluid

-

96-well plates

-

Vacuum filtration manifold

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare cell membranes from a suitable cell line expressing the FP receptor.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Cell membranes, radiolabeled agonist, and binding buffer.

-

Non-specific Binding: Cell membranes, radiolabeled agonist, and a high concentration of a non-labeled FP agonist (e.g., 10 µM PGF2α).

-

Competition: Cell membranes, radiolabeled agonist, and increasing concentrations of AL 8810.

-

-

Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a vacuum manifold.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of AL 8810.

-

Determine the IC50 value from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

2. Intracellular Calcium Mobilization Assay

This assay measures the ability of AL 8810 to antagonize agonist-induced increases in intracellular calcium.

Materials:

-

Cells expressing the FP receptor (e.g., A7r5 cells)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

FP receptor agonist (e.g., fluprostenol)

-

This compound

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Fluorescence plate reader with injection capabilities

Procedure:

-

Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and grow to confluence.

-

Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

-

Washing: Gently wash the cells with assay buffer to remove extracellular dye.

-

Antagonist Pre-incubation: Add varying concentrations of AL 8810 to the wells and incubate for a defined period (e.g., 15-30 minutes).

-

Agonist Injection and Measurement: Place the plate in a fluorescence plate reader. Inject a fixed concentration of the FP agonist (e.g., EC80 of fluprostenol) into the wells and immediately begin recording fluorescence intensity over time.

-

Data Analysis:

-

Measure the peak fluorescence intensity for each well.

-

Plot the agonist-induced calcium response as a function of AL 8810 concentration.

-

Determine the IC50 of AL 8810 for the inhibition of the agonist response.

-

3. Western Blot for ERK1/2 Phosphorylation

This protocol assesses the ability of AL 8810 to induce the phosphorylation of ERK1/2.

Materials:

-

Cells expressing the FP receptor (e.g., HEK293 cells stably expressing the FP receptor)

-

This compound

-

PGF2α (as a positive control)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Cell Culture and Treatment: Culture cells to near confluence. Serum-starve the cells for several hours before treatment. Treat the cells with AL 8810 (e.g., 10 µM) or PGF2α (e.g., 1 µM) for various time points (e.g., 0, 5, 15, 30 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to confirm equal protein loading.

-

Data Analysis: Quantify the band intensities using densitometry. Express the level of ERK1/2 phosphorylation as a ratio of phosphorylated ERK1/2 to total ERK1/2.

In Vivo Assay

1. Traumatic Brain Injury (TBI) Mouse Model

This protocol describes the use of AL 8810 in a controlled cortical impact (CCI) model of TBI in mice to assess its neuroprotective effects.

Figure 4. Workflow for in vivo evaluation of AL 8810 in a TBI model.

Materials:

-

Male C57BL/6 mice

-

Anesthetic (e.g., isoflurane)

-

Stereotaxic frame

-

Controlled cortical impactor device

-

This compound

-

Vehicle (e.g., saline or DMSO/saline mixture)

-

Surgical tools

-

Equipment for behavioral testing (e.g., grip strength meter)

Procedure:

-

Anesthesia and Surgery: Anesthetize the mouse and secure it in a stereotaxic frame. Perform a craniotomy over the desired cortical region.

-

Induction of TBI: Induce a moderate to severe TBI using a controlled cortical impactor device with defined parameters (e.g., impactor tip diameter, velocity, depth, and dwell time).

-

Drug Administration: Shortly after the induction of TBI (e.g., within 30 minutes), administer AL 8810 or vehicle via intraperitoneal (IP) injection. A typical dose might be 1-10 mg/kg.

-

Post-operative Care: Suture the incision and provide post-operative care, including analgesia and monitoring for recovery.

-

Neurological and Functional Assessment: At various time points post-injury (e.g., 24, 48 hours, and weekly), assess neurological deficits using a standardized scoring system (e.g., Neurological Deficit Score). Evaluate motor function using tests such as the grip strength test or rotarod.

-

Histological Analysis: At the end of the study, perfuse the animals and collect the brains for histological analysis. Assess outcomes such as lesion volume, neuronal loss, and markers of inflammation and gliosis (e.g., Iba1 for microglia, GFAP for astrocytes) using immunohistochemistry.

-

Data Analysis: Compare the behavioral and histological outcomes between the AL 8810-treated group and the vehicle-treated control group using appropriate statistical methods.

Conclusion

This compound is a critical tool for elucidating the roles of the FP receptor in health and disease. Its unique pharmacological profile as a selective antagonist with biased agonist properties makes it particularly interesting for studying the diverse signaling capabilities of the FP receptor. The protocols provided here offer a framework for the in vitro and in vivo characterization and application of AL 8810, which can be adapted to specific research needs. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for AL 8810 Methyl Ester in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL 8810 methyl ester is a synthetic analog of prostaglandin F2α (PGF2α) that functions as a potent and selective antagonist of the PGF2α receptor, also known as the FP receptor.[1][2][3] This compound has been instrumental in elucidating the physiological and pathological roles of the FP receptor in various biological systems. While primarily characterized as a competitive antagonist of the canonical G-protein coupled signaling pathway, AL 8810 has also been shown to exhibit partial agonist activity towards the MAPK/ERK signaling cascade through a distinct, G-protein independent mechanism.[4][5] These dual properties make AL 8810 a valuable pharmacological tool for in vitro studies.

This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, intended to guide researchers in its effective application.

Mechanism of Action

This compound is a selective antagonist at the FP receptor.[2][3] It competitively blocks the binding of PGF2α and other FP receptor agonists, thereby inhibiting the canonical Gαq-mediated signaling pathway. This pathway involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently triggers the release of intracellular calcium ([Ca2+]i).[3][6]

Interestingly, AL 8810 can also act as a partial agonist, stimulating the mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation of ERK1/2.[4][5][7] This activation is independent of the Gαq pathway and is mediated through the transactivation of the epidermal growth factor receptor (EGFR).[5][8]

Data Presentation

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Value | Reference |

| Antagonist Activity | |||

| pA2 | A7r5 rat thoracic aorta smooth muscle cells | 6.68 ± 0.23 | [2] |

| pA2 | Swiss mouse 3T3 fibroblasts | 6.34 ± 0.09 | [2] |

| Ki | A7r5 cells | 426 ± 63 nM | [2] |

| Ki | Swiss mouse 3T3 fibroblasts | ~400-500 nM | [3] |

| Partial Agonist Activity | |||

| EC50 (Phospholipase C activation) | A7r5 cells | 261 ± 44 nM | [2] |

| Emax (Phospholipase C activation, relative to cloprostenol) | A7r5 cells | 19% | [2] |

| EC50 (Phospholipase C activation) | Swiss mouse 3T3 fibroblasts | 186 ± 63 nM | [2] |

| Emax (Phospholipase C activation, relative to cloprostenol) | Swiss mouse 3T3 fibroblasts | 23% | [2] |

Signaling Pathways

Below are diagrams illustrating the dual signaling roles of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Biasing the Prostaglandin F2α Receptor Responses toward EGFR-Dependent Transactivation of MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Administration of AL-8810 Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL-8810 is a potent and selective antagonist of the Prostaglandin F2α (FP) receptor.[1] Its methyl ester form is a lipid-soluble prodrug designed to enhance tissue penetration, particularly in ocular applications. These application notes provide detailed protocols for the in vivo administration of AL-8810 methyl ester for research purposes, focusing on topical ocular and systemic (intraperitoneal) routes. The information is compiled from published studies and common laboratory practices for administering prostaglandin analogs.

Application Notes

AL-8810 acts as a competitive antagonist at the FP receptor, making it a valuable tool for studying the physiological and pathological roles of PGF2α signaling.[1][2] By blocking the binding of PGF2α and other FP receptor agonists, AL-8810 can be used to investigate processes such as intraocular pressure (IOP) regulation, uterine contractions, and inflammatory responses.[2] While the pharmacology of AL-8810 (free acid) has been characterized in vitro, demonstrating its selectivity for the FP receptor over other prostanoid receptors, the specific in vivo pharmacology of the methyl ester has not been extensively published.[1] It is presumed that AL-8810 methyl ester is hydrolyzed in vivo to the active free acid, AL-8810.

Mechanism of Action:

AL-8810 is a competitive antagonist, meaning it binds to the FP receptor at the same site as the endogenous ligand, PGF2α, and other agonists, but does not activate the receptor. This binding event prevents the agonist from binding and initiating the downstream signaling cascade. The primary signaling pathway activated by the FP receptor involves the Gq protein, which stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). By blocking this initial binding step, AL-8810 inhibits the entire downstream signaling cascade.

Signaling Pathway Diagram:

Caption: FP Receptor Antagonism by AL-8810.

Quantitative Data

The following table summarizes the available quantitative data for AL-8810 from in vitro and in vivo studies. Note the limited availability of in vivo dose-response data for AL-8810 methyl ester's direct effects.

| Parameter | Species/Model | Administration Route | Concentration/Dose | Effect | Reference |

| FP Receptor Antagonism (pA2) | Rat Aortic Smooth Muscle Cells | In Vitro | - | 6.68 | [1] |

| FP Receptor Antagonism (pA2) | Swiss Mouse 3T3 Fibroblasts | In Vitro | - | 6.34 | [1] |

| FP Receptor Antagonism (Ki) | Rat Aortic Smooth Muscle Cells | In Vitro | - | 426 nM | [1] |

| Blockade of Agonist-Induced IOP Reduction | Mouse | Topical Ocular | 10 mM | Minimal effect on IOP alone, but blocked the effects of an FP agonist. | |

| Neuroprotection | Mouse Model of Traumatic Brain Injury | Intraperitoneal | 10 mg/kg | Reduced structural and functional damage. | [3] |

Experimental Protocols

Protocol 1: Topical Ocular Administration in Mice

This protocol is designed for studying the effect of AL-8810 methyl ester on intraocular pressure (IOP) or as an antagonist to other topical ocular drugs in mice.

Materials:

-

AL-8810 methyl ester

-

Vehicle solution (see below for formulation)

-

Micropipette (P10 or P20) and sterile tips

-

Tonometer for small animals (e.g., TonoLab, Tono-Pen)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

-

Animal restraining device

Vehicle Formulation (Recommended):

Due to the lipophilic nature of AL-8810 methyl ester and the lack of a specified vehicle in the literature, a common vehicle for prostaglandin analogs is recommended.

-

Primary Vehicle: Phosphate-buffered saline (PBS), pH 7.2.

-

Solubilizing Agent: A small percentage of a non-ionic surfactant such as Polysorbate 80 (Tween 80) or Cremophor EL is often used to dissolve lipophilic compounds. A starting concentration of 0.1-0.5% (v/v) is suggested. Alternatively, cyclodextrins can be used to improve solubility.[4][5]

-

Preparation:

-

Dissolve AL-8810 methyl ester in a small amount of ethanol or DMSO to create a stock solution.

-

Add the solubilizing agent to the PBS.

-

Slowly add the AL-8810 methyl ester stock solution to the PBS/surfactant mixture while vortexing to achieve the final desired concentration (e.g., 10 mM).

-

Ensure the final concentration of the organic solvent (ethanol or DMSO) is minimal (ideally <1%) to avoid ocular irritation.

-

Sterile filter the final solution through a 0.22 µm filter.

-

Experimental Workflow:

Caption: Topical Ocular Administration Workflow.

Procedure:

-

Animal Acclimatization: Allow mice to acclimate to the laboratory environment for at least one week before the experiment.

-

Baseline IOP Measurement: Measure the baseline IOP of both eyes of each mouse before any treatment.

-

Anesthesia: Anesthetize the mouse using an appropriate method.

-

Administration: Using a micropipette, topically apply 1-2 µL of the AL-8810 methyl ester solution or vehicle control to the cornea of one eye. The other eye can serve as a control.

-

IOP Monitoring: Measure IOP at various time points post-administration (e.g., 1, 2, 4, 6, and 24 hours) to determine the effect of the compound.

-

Data Analysis: Compare the IOP changes in the treated eye to the control eye and to baseline measurements.

Protocol 2: Intraperitoneal (IP) Administration in Rats

This protocol is suitable for studying the systemic effects of AL-8810 methyl ester.

Materials:

-

AL-8810 methyl ester

-

Vehicle solution (see below for formulation)

-

Sterile syringes (1 mL) and needles (25-27 gauge)

-

Animal scale

-

Animal restraining device

Vehicle Formulation (Recommended):

-

Primary Vehicle: Sterile saline (0.9% NaCl) or PBS.[6][7][8][9]

-

Solubilizing Agent: Due to the poor aqueous solubility of AL-8810 methyl ester, a co-solvent system is recommended. A common formulation involves dissolving the compound in a small amount of an organic solvent like DMSO or ethanol and then diluting it with saline or PBS. The final concentration of the organic solvent should be kept low (typically <10%) to minimize toxicity.

-

Preparation:

-

Calculate the required amount of AL-8810 methyl ester based on the desired dose (e.g., 10 mg/kg) and the weight of the rat.

-

Dissolve the AL-8810 methyl ester in a minimal volume of DMSO or ethanol.

-

Add the sterile saline or PBS to the dissolved compound to reach the final injection volume (typically 0.1-0.5 mL for a rat).

-

Ensure the solution is well-mixed before injection.

-

Experimental Workflow: